molecular formula C18H37N5O9 B1681333 Tobramycin CAS No. 32986-56-4

Tobramycin

Katalognummer B1681333
CAS-Nummer: 32986-56-4
Molekulargewicht: 467.5 g/mol
InChI-Schlüssel: NLVFBUXFDBBNBW-PBSUHMDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tobramycin is an aminoglycoside antibiotic that is commonly used in the management and treatment of various systemic and ocular infections . It is active against aerobic gram-negative bacteria, including Pseudomonas aeruginosa . Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius .


Synthesis Analysis

Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius . A genetically engineered S. tenebrarius has been constructed for direct fermentative production of tobramycin by disruption of aprK and tobZ .


Molecular Structure Analysis

The molecular formula of Tobramycin is C18H37N5O9 . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-4-amino-2- [ (1 S ,2 S ,3 R ,4 S ,6 R )-4,6-diamino-3- [ (2 R ,3 R ,5 S ,6 R )-3-amino-6- (aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6- (hydroxymethyl)oxane-3,5-diol .


Chemical Reactions Analysis

Tobramycin resistance can evolve through mutations in fusA1, encoding elongation factor G, and ptsP, encoding the nitrogen-specific phosphotransferase system . These mutations are unexpected and underreported causes of resistance .


Physical And Chemical Properties Analysis

The molecular weight of Tobramycin is 467.5 g/mol . It is soluble in water .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

Tobramycin is a powerful and effective aminoglycoside, approved for complicated infections and reinfections. It is indicated mainly against Gram-negative bacteria, such as Pseudomonas aeruginosa, Escherichia coli, Proteus, Klebsiella, Enterobacter, Serratia, Providencia, and Citrobacter species .

Nanoantibiotics

Tobramycin has been encapsulated in drug delivery systems, such as nanoparticles (NPs) and engineered NPs, to overcome antimicrobial resistance (AMR). This approach repurposes the already available antimicrobial molecules and seems to be promising .

Mucus Penetration

Tobramycin-NLC (Nanostructured Lipid Carriers) has been tested for its permeation across the mucus. It was found that Tobramycin-NLC is a stable carrier that improves Tobramycin penetration into the mucus when combined with a mucolytic agent .

Micro-Biosensor

A Tobramycin concentration-dependent whole-cell micro-biosensor (tob-HHAz) was constructed by fusing a Tobramycin aptamer with a hammerhead ribozyme (HHR) from Schistosoma mansoni. This biosensor was obtained by integrating all the modules into one complete RNA sequence, which was easily introduced into E. coli .

Antibiotic Adjuvant

Tobramycin benzyl ether has been used as an antibiotic adjuvant. It was found to be the most optimal outer membrane (OM) permeabilizer, capable of potentiating rifampicin, novobiocin, vancomycin, minocycline, and doxycycline against Gram-negative bacteria .

Nanomedicine Formulation

Due to several side effects of Tobramycin, mostly due to dose frequency, it is a good candidate for nanomedicine formulation. This approach can help in reducing the side effects and improving the effectiveness of the drug .

Safety And Hazards

Tobramycin can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Zukünftige Richtungen

Tobramycin has found renewed importance in the treatment of multidrug-resistant pathogens . Its well-established pharmacokinetic–pharmacodynamic profiles, bactericidal activity, and broad-spectrum antimicrobial profile make it an attractive candidate for further development .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tobramycin

Color/Form

White to off-white powder, Crystals

CAS RN

32986-56-4
Record name Tobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32986-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tobramycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tobramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tobramycin
Reactant of Route 2
Tobramycin
Reactant of Route 3
Tobramycin
Reactant of Route 4
Tobramycin
Reactant of Route 5
Tobramycin
Reactant of Route 6
Tobramycin

Q & A

Q1: How does tobramycin exert its antimicrobial effect?

A1: Tobramycin, an aminoglycoside antibiotic, disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ] This binding interferes with the translation process, ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of tobramycin?

A2: Tobramycin has a molecular formula of C18H37N5O9 and a molecular weight of 467.52 g/mol. [, ]

Q3: How does the stability of tobramycin change when mixed with other antibiotics in human serum?

A4: Tobramycin's stability in human serum is affected by temperature and the presence of certain penicillins. [] For instance, at 0°C, tobramycin mixed with ampicillin was less stable compared to other mixtures. At 23°C and 37°C, mixing with carbenicillin resulted in decreased tobramycin stability. [, ]

Q4: Does tobramycin exhibit any catalytic properties?

A5: Tobramycin itself is not known to have catalytic properties. Its primary mechanism of action involves binding and inhibiting the function of the bacterial ribosome. [, ]

Q5: Have computational methods been employed in tobramycin research?

A6: While computational chemistry techniques are not extensively discussed within the provided research, one study mentions the potential use of fluorescence polarization immunoassay (FPIA) for tobramycin analysis in human serum. []

Q6: What strategies enhance tobramycin stability and delivery?

A8: Research highlights the development of dry powder inhaler (DPI) formulations of tobramycin, aiming to improve lung deposition and reduce systemic side effects. [, , ] These formulations often involve techniques like spray drying and lipid coating to optimize particle size and dispersion. [, , ]

Q7: Are there any long-term stability concerns with tobramycin DPI formulations?

A9: Studies have demonstrated the stability of optimized tobramycin DPI formulations (lipid-coated, nanoparticle, and amorphous drug-coated) for over 12 months under various ICH temperature and humidity conditions. These formulations maintained their crystalline state, particle size distribution, redispersion characteristics, and deposition results. []

Q8: Is there specific information available regarding SHE regulations for tobramycin in these papers?

A8: The provided research articles primarily focus on clinical and pharmacological aspects of tobramycin. They don't delve into specific SHE regulations.

Q9: How is tobramycin absorbed and eliminated from the body?

A11: Tobramycin is poorly absorbed orally and is typically administered intravenously or via inhalation. [, ] It's primarily eliminated renally, with dosage adjustments necessary for patients with impaired kidney function. [, , , ]

Q10: Does the route of administration affect tobramycin's pharmacokinetics?

A12: Yes, the route of administration significantly impacts tobramycin pharmacokinetics. [, , , ] Inhaled tobramycin achieves high concentrations in the lungs with minimal systemic absorption, while intravenous administration results in higher serum levels. [, , , , ]

Q11: How does age influence tobramycin pharmacokinetics?

A13: Research indicates that elderly patients, particularly those over 80, may have a longer tobramycin half-life, potentially due to age-related decline in kidney function. []

Q12: What in vitro models are used to study tobramycin's activity?

A12: In vitro studies utilize various methods to evaluate tobramycin's efficacy, including:

  • Minimum inhibitory concentration (MIC) determination: This common method assesses the lowest concentration of tobramycin required to inhibit bacterial growth. [, , , , , ]
  • Time-kill assays: These assays provide a dynamic view of tobramycin's bactericidal activity over time. []
  • Biofilm models: These models assess tobramycin's effectiveness against bacteria growing in biofilms, which are more resistant to antibiotics. [, , ]

Q13: What in vivo models are used to study tobramycin?

A15: Animal models, particularly mouse models, have been employed to investigate tobramycin's efficacy in lung infections, including adaptive resistance. [] Additionally, rabbit models are used for ocular drug delivery studies, assessing corneal penetration and efficacy against bacterial keratitis. []

Q14: Are there clinical trials evaluating tobramycin's efficacy?

A14: Numerous clinical trials have investigated tobramycin's efficacy in various clinical settings. These include:

  • Eradication of Pseudomonas aeruginosa in cystic fibrosis (CF): Several trials have examined the effectiveness of inhaled tobramycin in eradicating P. aeruginosa from the lungs of CF patients. [, , , ]
  • Treatment of acute bacterial conjunctivitis: Clinical trials have compared the efficacy and safety of different tobramycin ophthalmic formulations for treating eye infections. []
  • Treatment of chronic intramedullary osteomyelitis: Studies have explored the use of tobramycin-loaded calcium sulfate as a novel treatment approach for bone infections. []

Q15: How does resistance to tobramycin develop?

A15: Resistance to tobramycin can arise through various mechanisms:

  • Enzymatic modification: Bacteria can produce enzymes that inactivate tobramycin by acetylation, adenylation, or phosphorylation. [, ]
  • Altered ribosomal target: Mutations in the bacterial ribosome can reduce tobramycin binding affinity, leading to resistance. [, ]
  • Reduced permeability and efflux pumps: Bacteria can decrease tobramycin uptake or actively pump it out of the cell, lowering intracellular drug concentration. [, ]

Q16: Does resistance to other aminoglycosides confer cross-resistance to tobramycin?

A18: Yes, cross-resistance among aminoglycosides, including tobramycin, is a significant concern. [, , ] The shared mechanism of action and resistance mechanisms among these antibiotics contribute to the development of multidrug resistance. [, , ]

Q17: What are the potential adverse effects of tobramycin?

A17: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's important to acknowledge that like all medications, tobramycin can have potential adverse effects.

Q18: How do researchers aim to improve tobramycin delivery to the lungs?

A20: Researchers are exploring novel drug delivery systems, particularly for pulmonary administration, to enhance tobramycin's therapeutic index. [, , ] Dry powder inhalers (DPIs) are designed to deliver tobramycin directly to the lungs, achieving high local concentrations while minimizing systemic exposure and potential side effects. [, , , ]

Q19: Are there any other targeted delivery approaches for tobramycin?

A21: Beyond pulmonary delivery, researchers are investigating tobramycin-loaded nanostructured liquid crystalline particles for ocular delivery. [] This approach aims to improve drug retention time and corneal permeability, enhancing its effectiveness in treating bacterial keratitis. []

Q20: What analytical methods are used to measure tobramycin concentrations?

A20: Various analytical techniques are employed for tobramycin quantification, including:

  • High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify tobramycin in various matrices. [, ]
  • Radioenzymatic assay: This sensitive method uses a radiolabeled substrate to measure tobramycin concentrations. []
  • Colorimetric assay: This simple and rapid method relies on a color change to quantify tobramycin. []

Q21: What methods are used to assess tobramycin susceptibility?

A21: Commonly used methods for determining bacterial susceptibility to tobramycin include:

  • Agar dilution: This reference method involves incorporating varying concentrations of tobramycin into agar plates and assessing bacterial growth. [, , , ]
  • Broth microdilution: This automated method uses liquid media with different tobramycin concentrations to determine the minimum inhibitory concentration (MIC). [, ]
  • Etest: This commercially available strip method provides a gradient of tobramycin concentrations on a plastic strip for MIC determination. []

Q22: Do the provided articles address the environmental impact of tobramycin?

A22: The provided research focuses on clinical and pharmacological aspects of tobramycin. They don't provide information on its environmental impact or degradation.

Q23: How does tobramycin's solubility impact its formulation and delivery?

A26: While specific solubility data is not provided in the research articles, achieving optimal tobramycin dissolution and solubility is crucial for its formulation, particularly for inhaled delivery systems like DPIs. [, ]

Q24: Do the provided articles address tobramycin's immunogenicity or potential immunological responses?

A24: The research papers primarily focus on tobramycin's antibacterial activity and pharmacokinetic properties. They don't delve into its immunogenicity or potential to elicit immunological responses.

Q25: Do the articles provide information on tobramycin's interactions with drug transporters or metabolizing enzymes? What about its biocompatibility and biodegradability?

A25: The research focuses primarily on tobramycin's direct antibacterial effects and clinical applications. It doesn't provide specific details regarding interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability.

Q26: Do the articles compare tobramycin with alternative antibiotics? Is there information on recycling, waste management, or research infrastructure?

A30: While some articles compare tobramycin's efficacy to other antibiotics like gentamicin and amikacin, [, , ] they primarily focus on tobramycin's specific properties and applications. There's no discussion on recycling, waste management, or research infrastructure related to tobramycin.

Q27: How has tobramycin research evolved over time?

A31: Although not explicitly detailed, the research papers offer insights into the evolution of tobramycin research, highlighting its use in various clinical settings and the development of novel formulations for improved delivery and efficacy. Early studies focused on comparing tobramycin's efficacy with existing aminoglycosides, [, , ] while more recent research explores targeted delivery systems, [, , , , ] combination therapies, [, , ] and its use in specific patient populations like those with cystic fibrosis. [, , , ]

Q28: How does tobramycin research bridge different scientific disciplines?

A32: Tobramycin research exemplifies cross-disciplinary collaboration, encompassing aspects of microbiology, pharmacology, pharmaceutical sciences, and clinical medicine. Efforts to develop novel drug delivery systems, understand resistance mechanisms, and optimize treatment strategies highlight the synergistic nature of this research field. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.